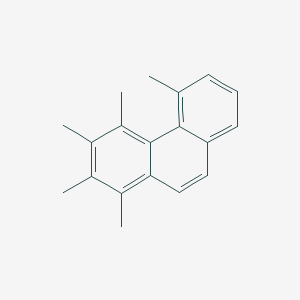

1,2,3,4,5-Pentamethylphenanthrene

Beschreibung

1,2,3,4,5-Pentamethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with five methyl groups at positions 1, 2, 3, 4, and 4. Methylation patterns in PAHs significantly influence physicochemical properties, environmental persistence, and biological activity .

Eigenschaften

CAS-Nummer |

71607-68-6 |

|---|---|

Molekularformel |

C19H20 |

Molekulargewicht |

248.4 g/mol |

IUPAC-Name |

1,2,3,4,5-pentamethylphenanthrene |

InChI |

InChI=1S/C19H20/c1-11-7-6-8-16-9-10-17-14(4)12(2)13(3)15(5)19(17)18(11)16/h6-10H,1-5H3 |

InChI-Schlüssel |

FTQSDTPQVZQRBL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)C=CC3=C(C(=C(C(=C32)C)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentamethylphenanthrene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the Friedel-Crafts alkylation of phenanthrene with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces methyl groups at specific positions on the phenanthrene ring.

Industrial Production Methods: Industrial production of 1,2,3,4,5-Pentamethylphenanthrene may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4,5-Pentamethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is often used.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Phenanthrenequinone and other oxygenated derivatives.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenanthrene derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5-Pentamethylphenanthrene has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

Biology: Research on its biological activity, including potential carcinogenicity and interactions with biological molecules, is ongoing.

Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer agents.

Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5-Pentamethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially causing mutations and affecting gene expression. Its methyl groups may influence its binding affinity and reactivity with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Methylation increases molecular weight, hydrophobicity, and steric bulk, altering solubility, volatility, and melting/boiling points. Below is a comparative analysis of key physicochemical parameters for methylated phenanthrenes:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | log Kow (Estimate) |

|---|---|---|---|---|---|---|

| Phenanthrene (unsubstituted) | 85-01-8 | C₁₄H₁₀ | 178.23 | 101 | 340 | 4.57 |

| 1,2,8-Trimethylphenanthrene | 20291-75-2 | C₁₇H₁₆ | 220.31 | N/A | N/A | ~5.2* |

| 1,2,3,4-Tetramethylphenanthrene | 4466-77-7 | C₁₈H₁₈ | 234.34 | 92.5 | 401.66 (estimate) | ~5.8* |

| 1,2,3,4,5-Pentamethylphenanthrene | N/A | C₁₉H₂₀ | 248.37 (calculated) | N/A | N/A | ~6.3* (predicted) |

*log Kow values estimated based on incremental methyl group contributions (~0.5 per methyl group) .

Key Observations :

Implications for 1,2,3,4,5-Pentamethylphenanthrene :

Environmental Persistence and Degradation

- Persistence : Methylation generally increases resistance to microbial degradation and photolysis. For example, tetramethylphenanthrene’s higher log Kow (5.8 vs. 4.57 for phenanthrene) suggests stronger adsorption to organic matter, reducing bioavailability but increasing soil/sediment retention .

- Comparative Data :

- Unsubstituted phenanthrene has a half-life of ~2–14 days in water.

- Methylated analogs like 1,2,3-trimethylphenanthrene show extended half-lives (>30 days) under similar conditions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.